molecular formula C12H15N5O B609007 Methyltetrazine-propylamine HCl salt CAS No. 1802978-47-7

Methyltetrazine-propylamine HCl salt

Cat. No. B609007
M. Wt: 245.29
InChI Key: GDNRZRYXVIJHCO-UHFFFAOYSA-N
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Description

Methyltetrazine-propylamine HCl salt is a building block used to derivatize carboxylic acids or activated esters containing biomolecules1. The resulting tetrazine-containing biomolecule can readily react with TCO bearing biomolecules1. It is a PEG derivative containing methyltetrazine and is one of the most stable tetrazines commercially available2.



Synthesis Analysis

The synthesis of Methyltetrazine-propylamine HCl salt involves several steps, including the use of 3-Mercaptopropionic acid, hydrazine hydrate, acetonitrile, and other reagents3. However, the exact synthesis process is not detailed in the search results.



Molecular Structure Analysis

The molecular formula of Methyltetrazine-propylamine HCl salt is C12H15N5O1. The InChI is InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H34. The Canonical SMILES is CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN4.



Chemical Reactions Analysis

Methyltetrazine-propylamine HCl salt is used to derivatize carboxylic acids or activated esters containing biomolecules1. The resulting tetrazine-containing biomolecule can readily react with TCO bearing biomolecules1. However, the specific chemical reactions involving Methyltetrazine-propylamine HCl salt are not detailed in the search results.



Physical And Chemical Properties Analysis

The molecular weight of Methyltetrazine-propylamine HCl salt is 245.28 g/mol4. The compound has a topological polar surface area of 86.8 Ų4. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 64. The rotatable bond count is 54. The exact mass is 245.12766012 g/mol4. The monoisotopic mass is also 245.12766012 g/mol4. The compound has a heavy atom count of 184.


Scientific Research Applications

Future Directions

The future directions of Methyltetrazine-propylamine HCl salt are not detailed in the search results. However, given its stability and its use as a building block in the derivatization of biomolecules, it could potentially have applications in various fields of research and development.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-9-14-16-12(17-15-9)10-3-5-11(6-4-10)18-8-2-7-13/h3-6H,2,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNRZRYXVIJHCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyltetrazine-propylamine HCl salt

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